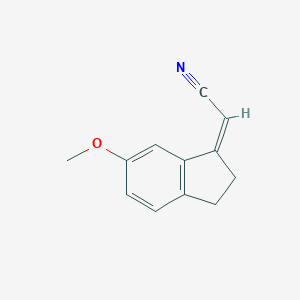

(2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile

Descripción general

Descripción

Acetonitrile is an aliphatic nitrile and a volatile organic compound. It is less dense than water and its vapor is denser than air . It is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis .

Synthesis Analysis

Acetonitrile can be prepared by high-temperature reaction of carbon monoxide, hydrogen, and ammonia over a transition metal in a reduced valence state as a catalyst . It is also used in the synthesis of a variety of important compounds .Molecular Structure Analysis

The structure and dynamics of acetonitrile have been studied using molecular simulations and neutron scattering . These studies provide detailed information about the kinetics and the optical properties of acetonitrile.Chemical Reactions Analysis

Acetonitrile has been used in various chemical reactions. For example, it has been used as an amino source in copper-catalyzed mild electrochemical C–H amidation reactions . It also shows reactivity in the Li–O2 battery .Physical And Chemical Properties Analysis

Acetonitrile has a boiling point of 179°F, a molecular weight of 41.1, and a freezing point/melting point of -49°F . Its vapor pressure is 73 mmHg .Aplicaciones Científicas De Investigación

Reaction Mechanisms and Synthesis

A study conducted by Döpp et al. (2006) demonstrated a multistep reaction involving (1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)propanedinitrile with N-arylisoindolines, leading to the formation of complex naphthoquinone-carbonitriles. This work highlights the compound's role in facilitating rearrangements and ring expansions within organic synthesis (D. Döpp et al., 2006).

The research on dicyanomethylene compounds as cyanation reagents by Döpp et al. (2002) revealed that similar compounds, when reacted with N-aryl-2,3-dihydro-1H-benz[d,e]isoquinolines, lead to the formation of corresponding carbonitriles, showcasing the potential of such compounds in cyanation reactions (D. Döpp et al., 2002).

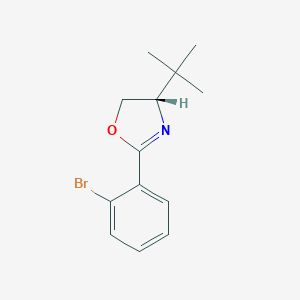

In a crystallographic study, Manimekalai et al. (2014) investigated a perimidine derivative crystallized as an acetonitrile monosolvate, emphasizing the structural insights into compounds derived from reactions involving (2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile or its analogs (A. Manimekalai et al., 2014).

Opatz and Ferenc (2004) discovered an unexpected three-component condensation leading to amino-(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles, unveiling a novel class of isoindolinones and highlighting the compound's role in complex synthesis pathways (T. Opatz & D. Ferenc, 2004).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The widespread use of acetonitrile has led to the development of new methods for the synthesis of a variety of important compounds. In the future, improved packing procedures, a better understanding of the colloidal properties of particle suspensions, and the study of the rheological behavior of packed beds and the final bed structure could lead to practical solutions that can double the column efficiencies .

Propiedades

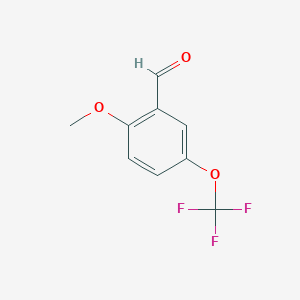

IUPAC Name |

(2Z)-2-(6-methoxy-2,3-dihydroinden-1-ylidene)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-6,8H,2-3H2,1H3/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYYQCFIZIIWLL-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2=CC#N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC\2=C(CC/C2=C/C#N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473075 | |

| Record name | (2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

468104-14-5 | |

| Record name | (2Z)-(6-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

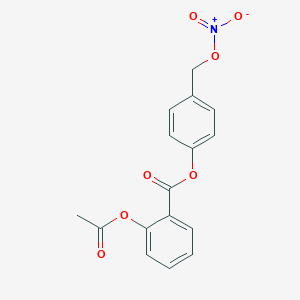

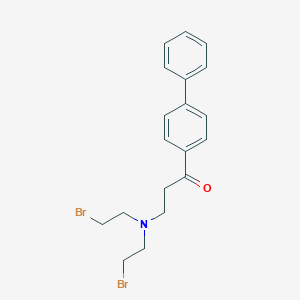

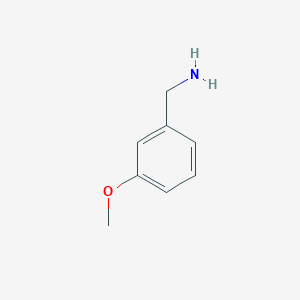

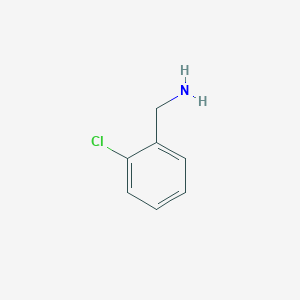

Synthesis routes and methods I

Procedure details

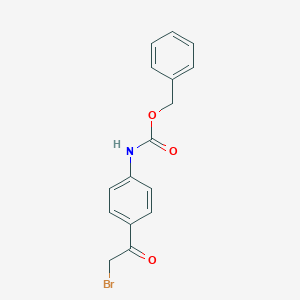

Synthesis routes and methods II

Procedure details

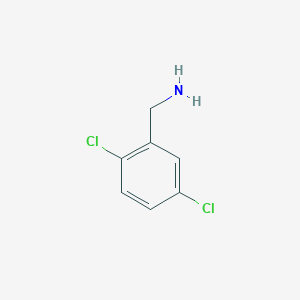

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-7-[(3R,5R)-5-(hydroxymethyl)oxolan-3-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B130928.png)

![(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B130945.png)

![6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B130967.png)

![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)